{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactivity
The compound is involved in various chemical synthesis processes and exhibits reactivity under certain conditions. For instance, studies have explored the formation and behavior of furan derivatives under different conditions, such as the formation of furan and methylfuran in model systems based on sugars and amino acids, indicating pathways involving reactive C(2) and/or C(3) fragments (Limacher et al., 2008). Similarly, the synthesis of sugar-based enones and their transformation into highly substituted furan derivatives have been studied, showing potential for further chemical applications (Hussain et al., 2019).
Receptor Binding and Pharmacological Potential
Certain derivatives of the compound have been identified for their potential in pharmacological applications. For example, cyclic oligopeptide-based derivatives of furan amino acids have been developed as receptors for carboxylate binding, demonstrating significant association constants, which implies potential in drug design and other biochemical applications (Chakraborty et al., 2002).
Catalytic and Synthetic Applications
Research has shown that derivatives of furan can be utilized in catalytic processes and synthetic chemistry. For example, the use of chromium-exchanged dodecatungstophosphoric acid in the Friedel-Crafts acylation of furan has been explored, emphasizing the potential of such compounds in green and clean chemical processes (Desai & Yadav, 2021).
Biochemical Studies
The compound and its derivatives have also been subject to biochemical studies. An analysis of blood serum biochemical parameters during treatment with a derivative of the compound showed significant changes in various biochemical markers, suggesting potential applications in medical and biochemical research (Danilchenko, 2017).
Mechanism of Action
Target of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . For instance, some furan derivatives have been found to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), a protein that regulates the cellular response to hypoxia .
Mode of Action
Furan derivatives have been shown to inhibit fih-1, which results in the activation of hypoxia-inducible factor-α (hif-α) . HIF-α is a major transcription factor that orchestrates the cellular response to hypoxic conditions, leading to the induction of a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .
Biochemical Pathways
The inhibition of fih-1 and the subsequent activation of hif-α can affect a variety of biochemical pathways related to cellular response to hypoxia .
Pharmacokinetics
The pharmacokinetics of furan derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
The activation of hif-α through the inhibition of fih-1 can lead to the induction of a series of anti-hypoxic proteins, protecting cells during exposure to hypoxic conditions .
Action Environment
The synthesis and action of furan derivatives can be influenced by various factors, including the type of catalyst used and the reaction conditions .
Properties
IUPAC Name |
2-[[2-(furan-2-carbonylamino)acetyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-7(10-5-8(13)14)4-11-9(15)6-2-1-3-16-6/h1-3H,4-5H2,(H,10,12)(H,11,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDHYMZKWNAQLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364571 |
Source
|
Record name | {[(2-furoylamino)acetyl]amino}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313260-20-7 |
Source
|
Record name | {[(2-furoylamino)acetyl]amino}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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